molecular formula C11D16O B1148580 4-N-PENTYLPHENOL-D16 CAS No. 1219805-40-9

4-N-PENTYLPHENOL-D16

Cat. No.: B1148580
CAS No.: 1219805-40-9
M. Wt: 180.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-N-PENTYLPHENOL-D16 typically involves the deuteration of 4-n-pentylphenol. This process includes the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this synthesis often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the molecular structure . Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high purity and yield.

Chemical Reactions Analysis

4-N-PENTYLPHENOL-D16 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-N-PENTYLPHENOL-D16 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for environmental testing and isotope dilution mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic compounds.

    Medicine: Investigated for its potential effects on biological systems, including its role as a biomarker.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-N-PENTYLPHENOL-D16 involves its interaction with various molecular targets. As a phenolic compound, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can influence biochemical pathways and cellular processes, making it a useful tool in studying molecular mechanisms .

Comparison with Similar Compounds

4-N-PENTYLPHENOL-D16 can be compared with other deuterated phenolic compounds, such as:

  • Bisphenol A-D16
  • Adamantane-D16
  • Cyclooctane-D16
  • Octanal-D16
  • Metaldehyde-D16
  • N-Heptane-D16

What sets this compound apart is its specific structure and the presence of a pentyl group, which can influence its reactivity and interactions compared to other deuterated phenols .

Properties

CAS No.

1219805-40-9

Molecular Formula

C11D16O

Molecular Weight

180.34

Synonyms

4-N-PENTYLPHENOL-D16

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.